molecular formula C12H8F2N2O2 B6414043 6-Amino-3-(2,3-difluorophenyl)picolinic acid CAS No. 1261829-78-0

6-Amino-3-(2,3-difluorophenyl)picolinic acid

Cat. No.: B6414043
CAS No.: 1261829-78-0
M. Wt: 250.20 g/mol
InChI Key: GHHAAZVWVHUNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

6-Amino-3-(2,3-difluorophenyl)picolinic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,3-difluorophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity . Additionally, the compound may interfere with cellular processes by affecting signal transduction pathways .

Comparison with Similar Compounds

6-Amino-3-(2,3-difluorophenyl)picolinic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O2/c13-8-3-1-2-6(10(8)14)7-4-5-9(15)16-11(7)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHAAZVWVHUNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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